

Technical Support Center: Isocitrate Dehydrogenase (IDH) Assays

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Compound of Interest

Compound Name: *DL-Isocitric acid trisodium salt*

Cat. No.: *B032071*

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Welcome to the Technical Support Center for Isocitrate Dehydrogenase (IDH) Assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate common sources of interference in their IDH experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic principles of an isocitrate dehydrogenase (IDH) assay?

Isocitrate dehydrogenase (IDH) is a key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α -KG). This reaction involves the reduction of a cofactor, either NAD⁺ to NADH or NADP⁺ to NADPH. Most IDH assay kits provide a convenient method for detecting IDH activity in various samples by measuring the amount of NADH or NADPH produced.^{[1][2][3]} The production of NAD(P)H is coupled to a colorimetric or fluorometric reporter, allowing for quantification.

There are three main isoforms of IDH in eukaryotes:

- IDH1: Located in the cytoplasm and peroxisomes, uses NADP⁺ as a cofactor.
- IDH2: Found in the mitochondria, also utilizes NADP⁺.
- IDH3: A mitochondrial enzyme that is part of the Krebs cycle and is dependent on NAD⁺.^[4]

Assays can be configured to detect NAD⁺-dependent, NADP⁺-dependent, or total IDH activity by adding the appropriate cofactor(s) to the reaction mix.^{[1][2]}

Q2: What are the common signs of interference in my IDH assay?

Interference in an enzymatic assay occurs when a substance or process falsely alters the result.^[5] Common indicators of potential assay interference include:

- High variability between replicate wells.
- An unusually shaped dose-response curve.
- A signal that drifts over time and is not related to the enzymatic reaction.
- Results that are inconsistent with other experimental data or clinical observations.^[6]
- Non-linear responses upon serial dilution of the sample.^[7]
- High background signal in "no enzyme" or "no substrate" controls.
- Significantly lower or higher than expected activity in samples.

Q3: What are the primary sources of interference in IDH assays?

Interference can be broadly categorized as endogenous (originating from the sample) or exogenous (introduced into the sample).^[5] For IDH assays, which are often NAD(P)/NAD(P)H-based, common sources of interference include:

- Endogenous NAD(P)H: Samples may contain pre-existing levels of NADH or NADPH, which will generate a background signal.^[2]
- Sample Matrix Effects: Components of biological samples like serum, plasma, or tissue homogenates (e.g., proteins, lipids) can interfere with the assay by altering enzyme kinetics or the detection signal.^{[8][9][10]}
- Chemical Contaminants: Substances introduced during sample preparation can inhibit or interfere with the assay.
- Test Compounds: In drug discovery settings, the compounds being screened can directly interfere with the assay. This can occur through various mechanisms, including:

- Spectroscopic Interference: Colored or fluorescent compounds can absorb or emit light at the same wavelengths used for detection.
- Chemical Reactivity: Compounds can react with assay reagents. Thiol-reactive and redox-active compounds are common culprits.[6]
- Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or other reagents, leading to false inhibition.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from IDH activity, reducing the dynamic range and sensitivity of the assay.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Endogenous NAD(P)H in the sample	Prepare a background control for each sample that includes all reaction components except for the isocitrate substrate. Subtract the background control reading from the sample reading. [2]
Contaminated reagents	Use fresh, high-purity water and reagents. Ensure that buffers and solutions are prepared correctly and stored properly.
Spectroscopic interference from test compounds	Run a control with the test compound in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance or fluorescence. If significant, subtract this value from the experimental wells.
Endogenous enzyme activity (e.g., peroxidases)	If using a horseradish peroxidase (HRP)-based detection system, quench endogenous peroxidase activity by pre-treating the sample with a 3% H ₂ O ₂ solution. [11] [12]
Insufficient washing (in ELISA-based formats)	Ensure adequate washing steps are performed to remove unbound reagents, which can contribute to background noise. [13]

Issue 2: Low or No IDH Activity Detected

Lower than expected or absent IDH activity can be frustrating. The following troubleshooting steps can help identify the cause.

Possible Causes and Solutions:

Possible Cause	Recommended Action
Inactive enzyme	Ensure the IDH enzyme (either endogenous in the sample or a positive control) has been stored correctly and has not undergone multiple freeze-thaw cycles. Always keep the enzyme solution on ice when in use.
Incorrect assay conditions	Verify that the assay buffer is at the correct pH and temperature as specified in the protocol. Most IDH assays are performed at 37°C. [1] [4]
Degraded reagents	Check the expiration dates of all kit components. Prepare fresh reaction mixes immediately before use. Thaw all components completely and mix gently before use. [14]
Presence of inhibitors in the sample	Certain substances can inhibit IDH activity. See the "Common Interfering Substances" section below for examples. Consider sample preparation techniques to remove potential inhibitors.
Improper sample preparation	Ensure that tissue or cell samples are completely homogenized to release the enzyme. [8] Forgetting a step in the protocol or using ice-cold assay buffer can also lead to low activity. [14]

Mitigating Interference

Common Interfering Substances

Several substances are known to interfere with enzymatic assays. For NAD(P)/NAD(P)H-based assays like the IDH assay, it is crucial to be aware of the following:

Interfering Substance	Mechanism of Interference	Mitigation Strategy
EDTA (>0.5 mM)	Chelates divalent cations (Mg ²⁺ or Mn ²⁺) that are required for IDH activity. [4] [8]	Use alternative anticoagulants if preparing plasma. If EDTA is present, consider adding a surplus of MgCl ₂ or MnCl ₂ to the reaction buffer.
Ascorbic acid (>0.2%)	Acts as a reducing agent, which can interfere with redox-based detection methods. [14]	Remove from sample using techniques like solid-phase extraction.
SDS (>0.2%)	A strong detergent that can denature the enzyme. [14]	Avoid using SDS in sample preparation buffers. If present, use a cleanup kit to remove it.
Sodium Azide (>0.2%)	Can interfere with HRP-based detection systems. [14]	Avoid using sodium azide as a preservative in buffers.
Non-ionic detergents (NP-40, Tween-20 >1%)	Can inhibit enzyme activity at high concentrations. [14]	Keep concentrations of these detergents low in the final reaction mixture.
Thiol-reactive compounds	Can covalently modify cysteine residues on the enzyme, leading to inactivation.	Add a scavenging agent like dithiothreitol (DTT) (1-5 mM) to the assay buffer.
Redox-active compounds	Can interfere with the NAD(P)H-based detection by generating or consuming reducing equivalents.	Characterize the assay's sensitivity to redox activity by spiking in H ₂ O ₂ . If a test compound is suspected of redox activity, perform a counter-screen. [2]
Heterophile antibodies	Endogenous antibodies in patient samples (e.g., serum, plasma) that can bind to the assay antibodies, causing false positive or false negative results. [15]	Add a heterophile blocking reagent (HBR) to the assay buffer. [2] [4]

Illustrative Data on Drug Interference

The following table provides examples of how drugs can interfere with enzymatic assays. Note that these are illustrative examples and the specific effect on an IDH assay would need to be determined experimentally.

Drug	Affected Assay	Observed Interference	Reference
Levodopa	Acetaminophen UDS	Strong interference leading to a presumptive positive result at <40 µg/mL.	[16]
Carbidopa	Acetaminophen UDS	Strong interference leading to a presumptive positive result at <40 µg/mL.	[16]
Pralidoxime (PAM)	Various clinical chemistry tests	Can interfere with multiple laboratory tests.	[17]

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation for Removal of Small Molecule Interferences

This method is useful for precipitating proteins from a sample, leaving behind small molecule contaminants and some interfering substances in the supernatant.[\[15\]](#)

Materials:

- Saturated ammonium sulfate solution (or solid ammonium sulfate)
- Ice-cold resuspension buffer (e.g., the assay buffer from your kit)
- Refrigerated centrifuge

Procedure:

- **Determine Sample Volume:** Measure the volume of your sample (e.g., cell lysate or tissue homogenate). Keep the sample on ice.
- **Add Ammonium Sulfate:** While gently stirring on ice, slowly add saturated ammonium sulfate solution to your sample to reach the desired final saturation percentage. A common starting point is 50% saturation, which precipitates many proteins.[\[13\]](#) To reach 50% saturation, add an equal volume of saturated ammonium sulfate solution to your sample.
- **Incubate:** Continue to stir the mixture gently on ice for 30-60 minutes to allow for protein precipitation.
- **Centrifuge:** Pellet the precipitated protein by centrifuging at 10,000 x g for 15-20 minutes at 4°C.[\[13\]](#)
- **Remove Supernatant:** Carefully decant and discard the supernatant, which contains the small molecule interferents.
- **Resuspend Pellet:** Resuspend the protein pellet in a small volume of ice-cold assay buffer. The protein is now ready for use in the IDH assay. It may be necessary to remove residual ammonium sulfate by dialysis or using a desalting column.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a technique used to clean up samples by separating the analyte of interest from interfering compounds based on their physical and chemical properties.[\[5\]](#)

General Steps for SPE:

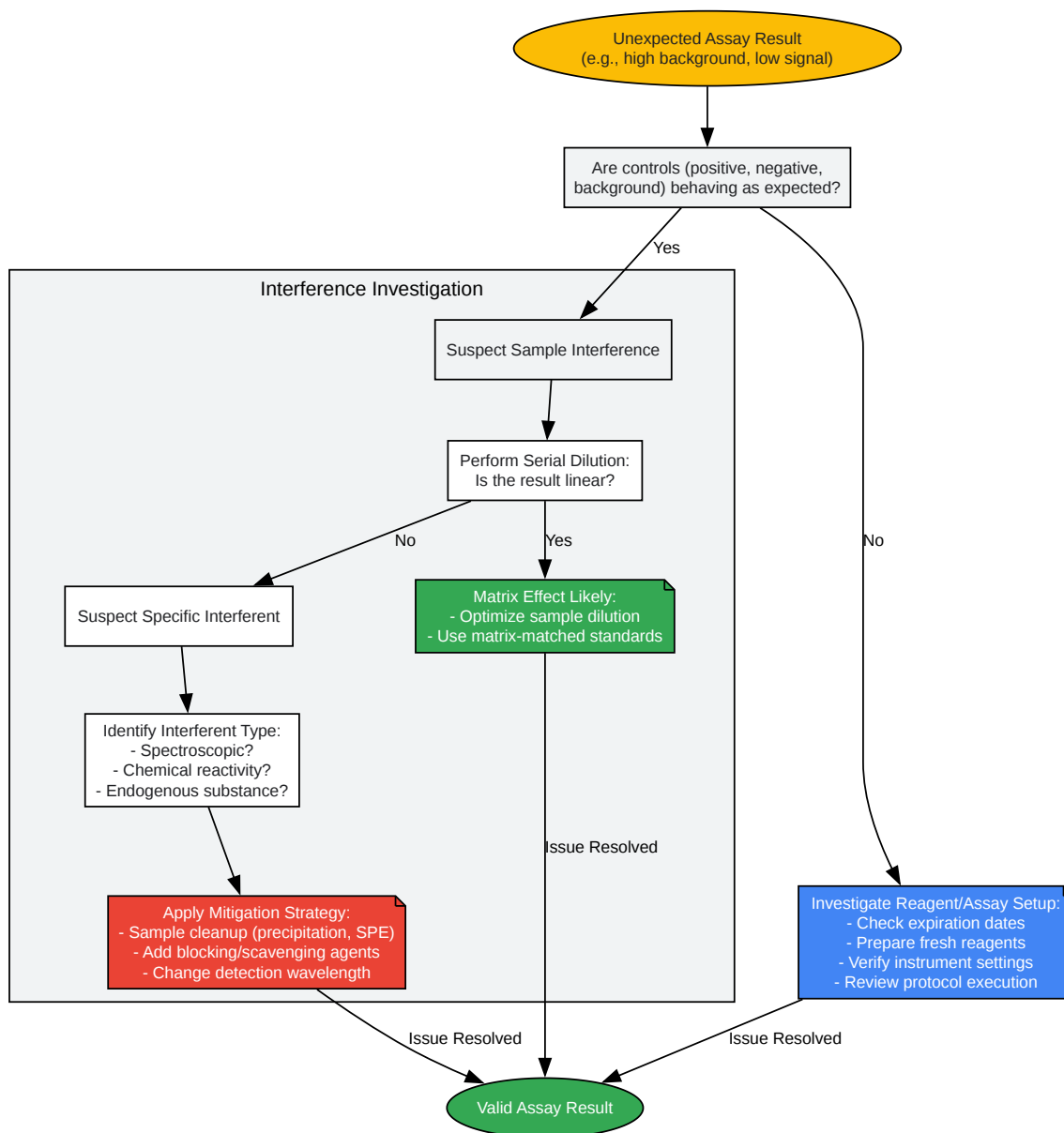
- **Conditioning:** The SPE sorbent is "activated" by passing a suitable solvent (e.g., methanol) through the cartridge. This is followed by an equilibration step with a liquid similar to the sample matrix (e.g., water or buffer).[\[3\]](#)[\[18\]](#)
- **Loading:** The sample is loaded onto the SPE cartridge. The analytes of interest and some interferents will be retained on the sorbent.

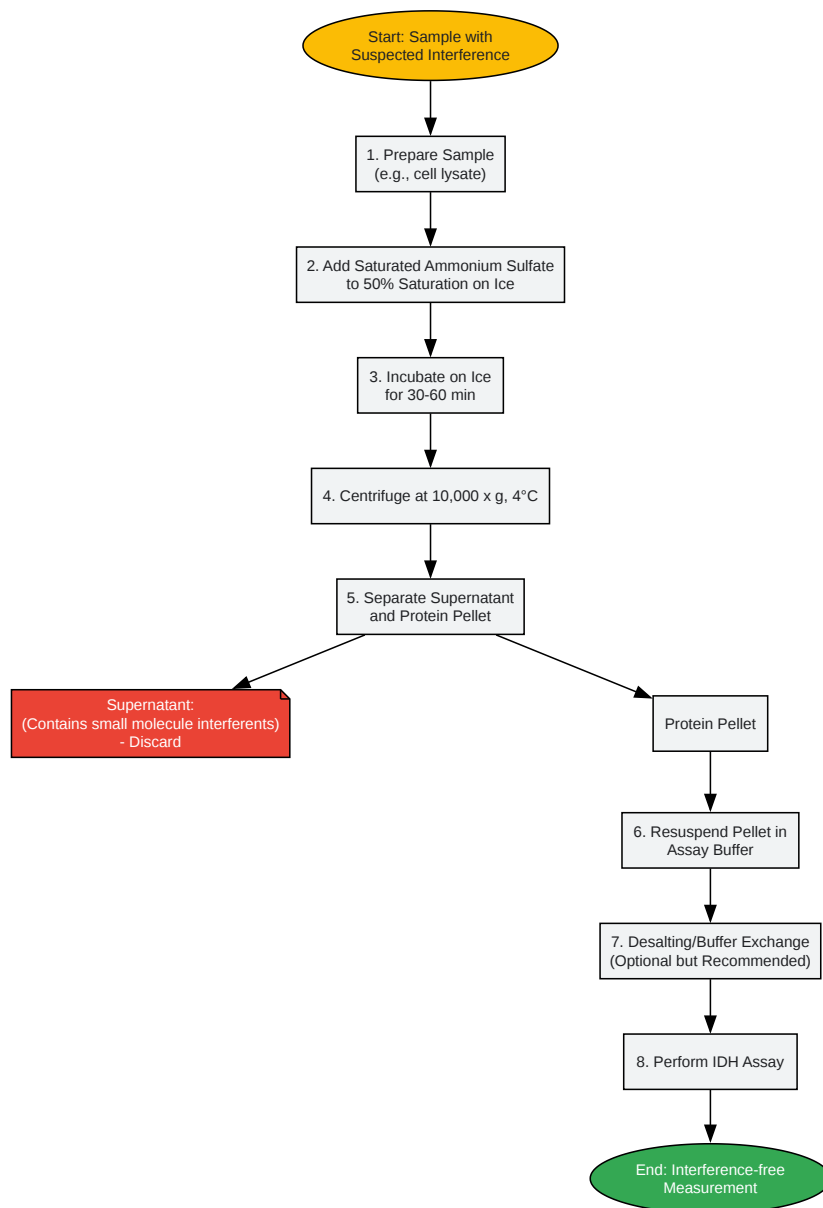
- Washing: A specific solvent is used to wash away weakly bound interfering compounds from the sorbent, while the analyte of interest remains bound.[\[3\]](#)
- Elution: A different solvent is used to disrupt the binding of the analyte to the sorbent, allowing it to be collected in a clean tube, free from the interfering substances.[\[3\]](#)[\[18\]](#)

The choice of sorbent and solvents is critical and depends on the nature of the analyte and the interfering substances.

Visualizations







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